molecular formula C6H9N3O2 B1527380 1-propyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1266840-44-1

1-propyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1527380
CAS No.: 1266840-44-1
M. Wt: 155.15 g/mol
InChI Key: QQAMQMROPRVESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propyl-1H-1,2,3-triazole-4-carboxylic acid ( 1266840-44-1) is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol . It belongs to the 1,2,3-triazole family, a class of nitrogen-rich heterocycles known for their stability and versatility in scientific research . The compound serves as a valuable building block in organic synthesis and medicinal chemistry, particularly for the development of novel pharmacologically active molecules. Its molecular structure, featuring both a triazole ring and a carboxylic acid functional group, makes it a versatile precursor for constructing more complex compounds through further chemical reactions . The 1,2,3-triazole scaffold is of significant interest in drug discovery due to its ability to participate in various non-covalent interactions with biological targets . Research into analogous 1,2,3-triazole-4-carboxamide compounds has demonstrated their potential as potent and selective inhibitors of the Pregnane X Receptor (PXR), a nuclear receptor that regulates drug metabolism . Such inhibitors are valuable tools for investigating drug-drug interactions and may have therapeutic applications . This product is provided exclusively for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for specific hazard and handling information. The product is typically supplied for custom synthesis, and availability should be confirmed with the supplier.

Properties

IUPAC Name

1-propyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-3-9-4-5(6(10)11)7-8-9/h4H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAMQMROPRVESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Stepwise Preparation Method

Step 1: Preparation of 1-n-propyl-4,5-dibromo-1H-1,2,3-triazole

  • Starting from n-propyl bromide, the 1-n-propyl-4,5-dibromo-1H-1,2,3-triazole is synthesized by established halogenation and substitution reactions.
  • This intermediate serves as the key substrate for further functionalization.

Step 2: Grignard Reaction and Carboxylation

  • Dissolve 2.40 g (8.92 mmol) of 1-n-propyl-4,5-dibromo-1H-1,2,3-triazole in 15 ml methyltetrahydrofuran (METHF).
  • Cool the solution to −30 °C.
  • Add 5.13 ml (10.26 mmol) of 2.0 M isopropylmagnesium chloride in tetrahydrofuran (THF) dropwise, stirring for 1 hour.
  • Add 0.42 ml (10.38 mmol) of ethyl alcohol dropwise.
  • Add 9.18 ml (11.94 mmol) of isopropylmagnesium chloride-lithium chloride composite (1.3 M in THF) dropwise at −10 °C.
  • React at 5 °C to 15 °C for 1 hour.
  • Cool to −10 °C and bubble carbon dioxide gas for 15 minutes to effect carboxylation.
  • Add 10 ml hydrochloric acid to quench.
  • Extract with 30 ml ethyl acetate.
  • Dry organic phase over anhydrous sodium sulfate and concentrate under reduced pressure at 40–50 °C to obtain crude product.

Step 3: Methylation and Purification

  • Dissolve crude product in 20 ml THF and 1.5 ml N,N-dimethylformamide (DMF).
  • Add 1.23 g (8.92 mmol) potassium carbonate and 497 mg (3.50 mmol) methyl iodide.
  • React at 30–40 °C for 24 hours.
  • Add 20 ml water and 20 ml ethyl acetate, separate layers.
  • Adjust aqueous layer pH to 1–5 with hydrochloric acid.
  • Extract aqueous layer with 20 ml ethyl acetate.
  • Concentrate organic layer to 3 ml at 40–50 °C under reduced pressure.
  • Cool to 0 °C for crystallization.
  • Filter and dry under vacuum at 40 °C.

Yield and Product

  • The final product, 1-n-propyl-1H-1,2,3-triazole-4-carboxylic acid, is obtained with a yield of approximately 53%.

Reaction Conditions and Parameters

Step Conditions Reagents/Materials Notes
Dissolution and Cooling −78 °C to 0 °C THF/METHF solvent Cooling critical for selectivity
Grignard Addition 0.5–2 hours stirring Isopropylmagnesium chloride (1:0.8–1.5 molar ratio) Organometallic reagent for substitution
Alcohol Addition Dropwise at low temperature Ethyl alcohol Quenches excess Grignard reagent
Second Grignard Addition −10 °C to 15 °C for 1 hour Isopropylmagnesium chloride-lithium chloride composite Enhances reactivity and selectivity
Carboxylation −10 °C, CO2 bubbling for 15 minutes Carbon dioxide Introduces carboxylic acid group
Acid Quench and Extraction Room temperature Hydrochloric acid, ethyl acetate Isolation of intermediate
Methylation 24 hours at 30–40 °C Potassium carbonate, methyl iodide, DMF, THF Methyl ester formation for purification
Crystallization and Drying 0 °C crystallization, vacuum drying at 40 °C Final isolation of pure acid

Comparison with Other Methods

Aspect Traditional Methods Current Method (Patented 2015)
Raw Materials Propiolic acid ethyl ester, sodium azide (toxic) 1-substituted-4,5-dibromo-1H-1,2,3-triazole
Reaction Complexity Multi-step, hazardous reagents Simplified, safer, suitable for scale-up
Environmental Impact High due to toxic reagents Improved, less toxic by-products
Yield Variable, often lower ~53% yield for 1-propyl derivative
Industrial Suitability Limited Designed for industrial production

Research Findings and Notes

  • The method provides a practical and scalable approach to synthesize 1-substituted-1H-1,2,3-triazole-4-carboxylic acids with various alkyl substituents including n-propyl.
  • The use of Grignard reagents in combination with lithium chloride complexes enhances reaction efficiency and selectivity.
  • The carboxylation step using carbon dioxide is rapid and efficient under low temperature, providing a green chemistry advantage.
  • Methylation using methyl iodide in the presence of potassium carbonate allows for purification via ester intermediates.
  • The overall process avoids the use of highly toxic sodium azide and expensive propiolic acid esters, making it more suitable for industrial application.
  • The reaction parameters such as temperature control, solvent choice, and reagent ratios are crucial for optimizing yield and purity.

Summary Table of Key Experimental Data for 1-propyl-1H-1,2,3-triazole-4-carboxylic acid Preparation

Parameter Value/Condition
Starting material 1-n-propyl-4,5-dibromo-1H-1,2,3-triazole
Solvent METHF, THF, DMF
Grignard reagent Isopropylmagnesium chloride
Temperature range −78 °C to 40 °C
Reaction time 1–24 hours
Carboxylation agent Carbon dioxide
Methylation agent Methyl iodide
Yield 53%
Purification Crystallization and vacuum drying

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the propyl group or the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Triazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity:
Research indicates that derivatives of 1H-1,2,3-triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The presence of the carboxylic acid group enhances the solubility and bioavailability of these compounds.

Carbonic Anhydrase Inhibition:
A series of triazole analogs have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase-II (CA-II), an enzyme implicated in various physiological processes and diseases. The synthesized compounds displayed IC50 values ranging from 13.8 to 35.7 µM, indicating their potential as therapeutic agents against conditions such as glaucoma and obesity . The structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring significantly affect the inhibitory potency.

Anti-inflammatory Properties:
Triazole derivatives have also been investigated for their anti-inflammatory effects. Compounds containing the triazole moiety have been shown to reduce inflammation in various animal models, suggesting their potential use in treating inflammatory diseases .

Agrochemical Applications

Herbicides and Insecticides:
The triazole ring is a key pharmacophore in many agrochemical products. Research indicates that 1-propyl-1H-1,2,3-triazole-4-carboxylic acid can serve as a precursor for synthesizing herbicides and insecticides due to its ability to inhibit specific enzymes in target pests and weeds . The compound's efficacy as a herbicide can be attributed to its structural similarity to naturally occurring plant hormones.

Fungicides:
Triazoles are widely used in agriculture as fungicides. Compounds derived from this compound have shown promising activity against various fungal pathogens that affect crops, thus contributing to improved agricultural productivity .

Material Science Applications

Polymer Chemistry:
The incorporation of triazole units into polymer matrices has been explored for enhancing material properties. Triazoles can improve thermal stability and mechanical strength when used as monomers in polymer synthesis. This application is particularly relevant in developing high-performance materials for industrial uses .

Synthesis of New Compounds

Building Block for Drug Development:
this compound serves as an essential building block in the synthesis of novel pharmaceutical compounds. Its versatile reactivity allows it to participate in various coupling reactions, including “Click” chemistry and Suzuki-Miyaura cross-coupling reactions, facilitating the development of complex molecular architectures with potential biological activities .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluation of triazole derivativesSignificant inhibition of bacterial growth; potential for new antibiotics
Carbonic Anhydrase Inhibition StudySynthesis of triazole analogsIC50 values between 13.8–35.7 µM; promising therapeutic agents against CA-II related diseases
Agrochemical ResearchDevelopment of herbicidesEffective inhibition of specific enzymes in pests; potential for crop protection
Polymer Chemistry StudyEnhancement of material propertiesImproved thermal stability and mechanical strength through triazole incorporation

Mechanism of Action

The mechanism of action of 1-propyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, triazoles often interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, triazole-based antifungal agents inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-propyl-1H-1,2,3-triazole-4-carboxylic acid with analogous triazole-4-carboxylic acid derivatives, highlighting key structural, physicochemical, and biological differences:

Compound Name Substituent (N1 Position) Molecular Weight Key Properties/Biological Activity References
This compound Propyl 155.16 g/mol Moderate antimicrobial activity; thermal decomposition at 175°C via decarboxylation .
1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid Ethyl 141.12 g/mol Shorter alkyl chain reduces lipophilicity; lower thermal stability compared to propyl derivative .
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid Cyclopropyl 153.13 g/mol Enhanced rigidity from cyclopropyl group; improved anticancer activity in certain cell lines .
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl 223.62 g/mol High antiproliferative activity (GP = 68.09% in NCI-H522 lung cancer cells) due to aromatic π-interactions .
1-(Thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl 210.21 g/mol Zwitterionic nature enhances cell permeability; 40% growth inhibition in NCI-H522 cells .

Physicochemical Properties

  • Thermal Stability : Alkyl-substituted derivatives (propyl, ethyl) decompose similarly via decarboxylation, while aryl-substituted analogs exhibit higher stability due to resonance effects .
  • Solubility and Permeability : The propyl group balances lipophilicity and solubility, making it more cell-permeable than highly polar zwitterionic derivatives (e.g., thiazol-2-yl analogs) but less active than aromatic derivatives .

Biological Activity

1-Propyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biological pathways. For instance, it may inhibit xanthine oxidase, which is relevant in hyperuricemia and gout treatment. This inhibition can lead to decreased uric acid production and subsequent therapeutic effects .
  • Antimicrobial Activity : The triazole ring structure allows for interactions with bacterial cell wall synthesis pathways, leading to antimicrobial effects. Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial and antifungal properties.

Structure-Activity Relationships (SAR)

The SAR analysis has revealed that modifications to the triazole ring and side chains significantly influence the biological activity of the compound:

Compound IC50 (µM) Activity
1-propyl0.21Xanthine oxidase inhibitor
9a13.8Carbonic anhydrase-II inhibitor
4aComparable to doxorubicinAntiproliferative agent

In a study evaluating various derivatives, it was found that specific substitutions at the 4-position of the triazole ring enhanced inhibitory potency against xanthine oxidase and carbonic anhydrase-II enzymes . The presence of lipophilic groups was associated with increased potency.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial activity against various pathogens. In vitro assays demonstrated that derivatives possess minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anticancer Activity : In a study assessing antiproliferative effects on Jurkat T-cells, compound 4a showed promising results by inducing apoptosis and DNA damage without direct DNA intercalation. This suggests a unique mechanism where the compound may affect mitochondrial function and cellular integrity .
  • Enzyme Inhibition Studies : A series of triazole derivatives were synthesized and evaluated for their inhibitory effects on xanthine oxidase and carbonic anhydrase-II. The most potent compounds exhibited IC50 values significantly lower than standard inhibitors like allopurinol and acetazolamide .

Q & A

Q. What challenges exist in establishing structure-activity relationships (SAR) for triazole-carboxylic acid derivatives?

  • Methodological Answer : Heterocyclic ring substituents introduce steric and electronic variability. Use combinatorial libraries with varying alkyl chains (C1–C6) and substituents (halogens, methoxy). Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase) and correlate activity with computed descriptors (Hammett σ, molar refractivity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-propyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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1-propyl-1H-1,2,3-triazole-4-carboxylic acid

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